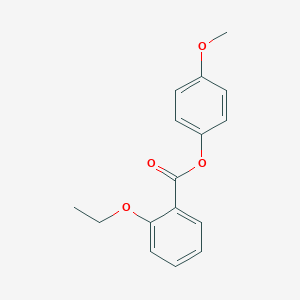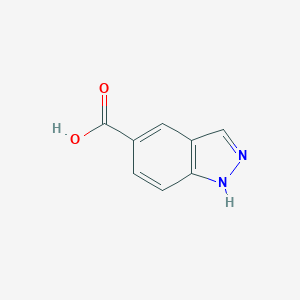![molecular formula C16H15Cl2N5S B268068 N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is known for its potent analgesic, anti-inflammatory, and antipyretic properties.
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a key role in the development of pain, inflammation, and fever. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. Diclofenac also reduces the activity of neutrophils, which are involved in the inflammatory response. In addition, Diclofenac has been shown to reduce the activity of platelets, which are involved in blood clotting.
実験室実験の利点と制限
Diclofenac is a widely used N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine in scientific research due to its potent anti-inflammatory and analgesic properties. It is also relatively inexpensive and readily available. However, one limitation of Diclofenac is that it can have toxic effects on the liver and kidneys at high doses. In addition, Diclofenac can interfere with the production of prostaglandins, which are important for maintaining the integrity of the gastrointestinal tract.
将来の方向性
There are several areas of future research that could be explored with regards to Diclofenac. One area of interest is the development of new formulations of Diclofenac that can reduce the risk of liver and kidney toxicity. Another area of interest is the investigation of the effects of Diclofenac on other inflammatory mediators, such as leukotrienes and histamines. Finally, future research could explore the potential use of Diclofenac in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease.
Conclusion:
In conclusion, Diclofenac is a widely used N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine that has potent anti-inflammatory and analgesic properties. It is commonly used in scientific research to study the effects of N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamines on inflammation, pain, and fever. Diclofenac works by inhibiting the activity of COX enzymes, thereby reducing the production of prostaglandins. While Diclofenac has several advantages for lab experiments, it also has limitations and potential toxic effects at high doses. Future research could explore the development of new formulations of Diclofenac and its potential use in the treatment of other inflammatory conditions.
合成法
Diclofenac can be synthesized through a multistep process that involves the condensation of 2,4-dichlorobenzyl chloride with 5-amino-1-phenyltetrazole to form 2,4-dichlorobenzyl-5-phenyltetrazole. This intermediate is then treated with sodium sulfide to yield Diclofenac.
科学的研究の応用
Diclofenac is widely used in scientific research for its anti-inflammatory and analgesic properties. It is used to study the effects of N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamines on inflammation, pain, and fever. Diclofenac is also used in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
特性
製品名 |
N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine |
|---|---|
分子式 |
C16H15Cl2N5S |
分子量 |
380.3 g/mol |
IUPAC名 |
N-[(2,4-dichlorophenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C16H15Cl2N5S/c17-13-7-6-12(15(18)10-13)11-19-8-9-24-16-20-21-22-23(16)14-4-2-1-3-5-14/h1-7,10,19H,8-9,11H2 |
InChIキー |
BKUJOTSKRMHWDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




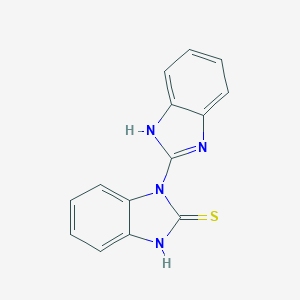
![({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid](/img/structure/B267993.png)
![6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B267996.png)
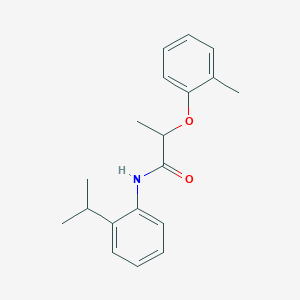
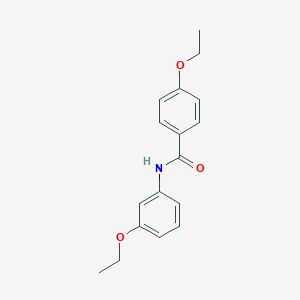


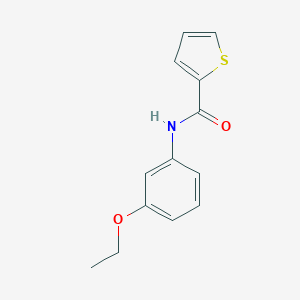
![N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268006.png)
![N-cyclohexyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B268008.png)

